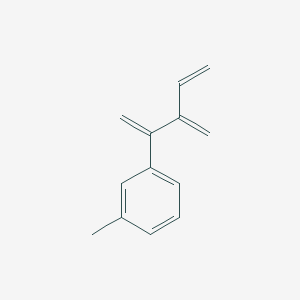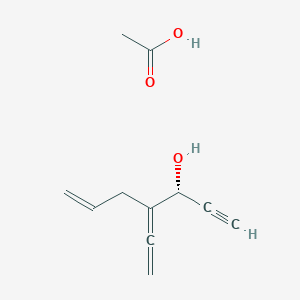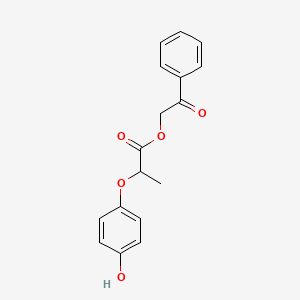![molecular formula C12H11O5P B14218759 [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid CAS No. 822520-89-8](/img/structure/B14218759.png)
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is a chemical compound with a complex structure that includes a naphthalene ring substituted with formyl, hydroxyl, and phosphonic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the formylation of a naphthalene derivative, followed by hydroxylation and subsequent introduction of the phosphonic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Applications De Recherche Scientifique
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism by which [(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: This compound has similar structural features but includes fluorine atoms, which may alter its chemical properties and reactivity.
[Fluoro-(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid: Another similar compound with a single fluorine substitution.
Uniqueness
[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both formyl and phosphonic acid groups, along with the hydroxyl group, allows for a wide range of chemical modifications and reactions, making it a versatile compound for research and industrial use.
Propriétés
Numéro CAS |
822520-89-8 |
|---|---|
Formule moléculaire |
C12H11O5P |
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
(6-formyl-5-hydroxynaphthalen-2-yl)methylphosphonic acid |
InChI |
InChI=1S/C12H11O5P/c13-6-10-3-2-9-5-8(7-18(15,16)17)1-4-11(9)12(10)14/h1-6,14H,7H2,(H2,15,16,17) |
Clé InChI |
UDGONYQYHVEFFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2O)C=O)C=C1CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



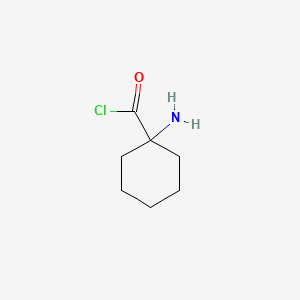

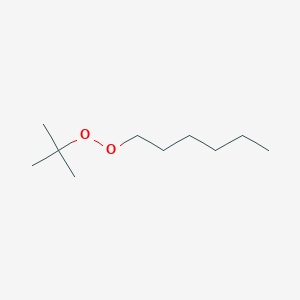
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
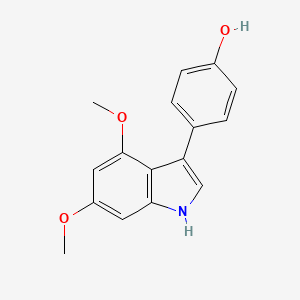
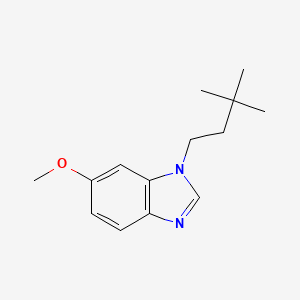
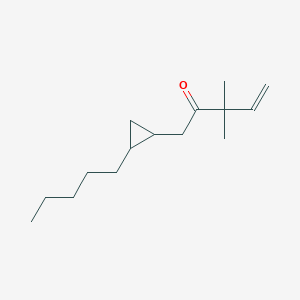
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
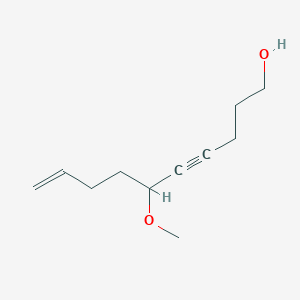
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
